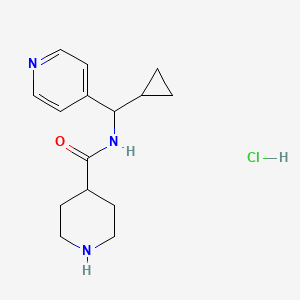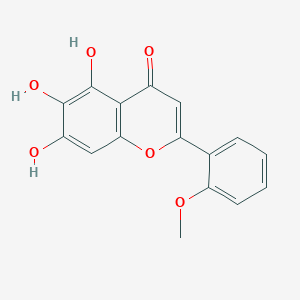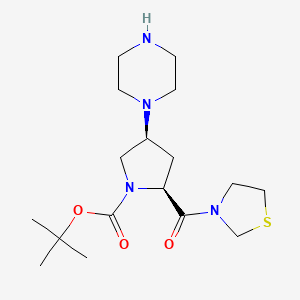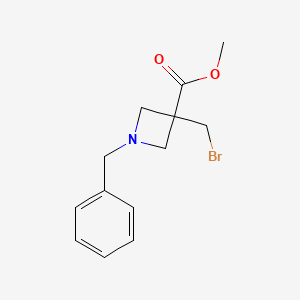
N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(シクロプロピル(ピリジン-4-イル)メチル)ピペリジン-4-カルボキサミド塩酸塩は、シクロプロピル基とピリジン-4-イルメチル基が置換されたピペリジン環を特徴とする化合物です。
製法
合成経路と反応条件
N-(シクロプロピル(ピリジン-4-イル)メチル)ピペリジン-4-カルボキサミド塩酸塩の合成は、通常、ピペリジン-4-カルボキサミドとシクロプロピル(ピリジン-4-イル)メチルクロリドを塩基性条件下で反応させることを含みます。 反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で、トリエチルアミンまたは水素化ナトリウムのような塩基を使用して、求核置換反応を促進します .
工業的製法
この化合物の工業的製法は、同様の合成経路を大規模で行う可能性があります。 これには、収率と純度を最大化するための反応条件の最適化と、再結晶またはクロマトグラフィーなどの精製技術を導入して、目的の生成物を単離することが含まれます .
化学反応解析
反応の種類
N-(シクロプロピル(ピリジン-4-イル)メチル)ピペリジン-4-カルボキサミド塩酸塩は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 水性または有機溶媒中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたピペリジン誘導体の生成.
科学研究への応用
N-(シクロプロピル(ピリジン-4-イル)メチル)ピペリジン-4-カルボキサミド塩酸塩は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 薬物開発の前駆体など、潜在的な治療効果について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine-4-carboxamide with cyclopropyl(pyridin-4-yl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
N-(シクロプロピル(ピリジン-4-イル)メチル)ピペリジン-4-カルボキサミド塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物はこれらの標的に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と分子標的は、特定の用途と使用の状況に応じて異なる場合があります .
類似化合物の比較
類似化合物
- N-(4-メチル-3-((4-(ピリジン-3-イル)ピリミジン-2-イル)アミノ)フェニル)ピペリジン-4-カルボキサミド
- N,N'-ジ(ピリジン-4-イル)-ピリジン-3,5-ジカルボキサミド
独自性
N-(シクロプロピル(ピリジン-4-イル)メチル)ピペリジン-4-カルボキサミド塩酸塩は、その特定の置換パターンにより独自性があります。このパターンは、異なる化学的および生物学的特性を付与します。 シクロプロピル基とピリジン-4-イルメチル基の存在は、化合物の反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、他の類似化合物とは一線を画しています .
類似化合物との比較
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the pyridin-4-ylmethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from other similar compounds .
特性
分子式 |
C15H22ClN3O |
|---|---|
分子量 |
295.81 g/mol |
IUPAC名 |
N-[cyclopropyl(pyridin-4-yl)methyl]piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15(13-5-9-17-10-6-13)18-14(11-1-2-11)12-3-7-16-8-4-12;/h3-4,7-8,11,13-14,17H,1-2,5-6,9-10H2,(H,18,19);1H |
InChIキー |
LCHQDMZOXSUYFN-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=CC=NC=C2)NC(=O)C3CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)

![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)


![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)

![3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)



